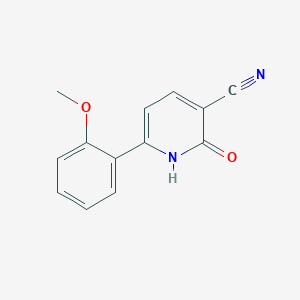

2-羟基-6-(2-甲氧基-苯基)-烟腈

描述

The compound “2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile” is a type of phenolic compound . Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods are the reaction of anthranilic acid derivatives .科学研究应用

发光材料开发

烟腈衍生物的一项应用涉及发光材料的开发。Ahipa 等人 (2014 年) 进行的一项研究合成了衍生物 2-甲氧基-6-(4-甲氧基-苯基)-4-对甲苯基-烟腈,展示了其作为蓝光发射材料的潜力。该化合物使用简单的路线合成,并表现出良好的吸收和荧光特性,展示了其在光物理应用中的相关性 (Ahipa 等人,2014)。

抗菌活性

另一个研究领域是研究烟腈衍生物的抗菌活性。Guna 等人 (2015 年) 合成了各种衍生物,包括 2-甲氧基-6-{4'-[(4'''-氯苯基)(苯基)甲基氨基]苯基}-4-芳基烟腈,并评估了它们对不同细菌和真菌菌株的抗菌特性。这些衍生物显示出有希望的抗菌活性,这对于医疗和制药应用非常重要 (Guna 等人,2015)。

染料敏化太阳能电池 (DSSC)

在可再生能源领域,烟腈衍生物已用于染料敏化太阳能电池 (DSSC)。Hemavathi 等人 (2019 年) 合成了衍生物 2-甲氧基-4,6-双(4-(4-硝基苯乙烯基)苯基)烟腈,用于 DSSC。当与 DSSC 中常见的染料 N719 共敏化时,该化合物表现出显着的效率提升,凸显了其增强太阳能电池光谱覆盖率和效率的潜力 (Hemavathi 等人,2019)。

缓蚀

此外,研究还探索了将烟腈衍生物用作缓蚀剂。Singh 等人 (2016 年) 研究了 2-氨基-4-(4-甲氧基苯基)-6-苯基烟腈在酸性溶液中对低碳钢的缓蚀作用。他们的研究结果表明,这些化合物在抑制腐蚀方面是有效的,这在工业和工程环境中是有益的 (Singh 等人,2016)。

作用机制

Target of Action

The primary target of 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile is tyrosinase , a multifunctional glycosylated and copper-containing oxidase . Tyrosinase is highly prevalent in plants and animals and plays a pivotal role in catalyzing the two key steps of melanogenesis .

Biochemical Pathways

Tyrosinase catalyzes the two key steps of melanogenesis: the hydroxylation of tyrosine to dihydroxyphenylalanine (DOPA), and the oxidation of DOPA to dopaquinone . By inhibiting tyrosinase, 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile can potentially affect these pathways and their downstream effects, including the production of melanin.

Result of Action

The inhibition of tyrosinase by 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile can lead to a decrease in melanin production. This could potentially be used to alleviate hyperpigmentation and other skin disorders related to melanin overproduction .

属性

IUPAC Name |

6-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14)13(16)15-11/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSZQHDWBAPALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C(=O)N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

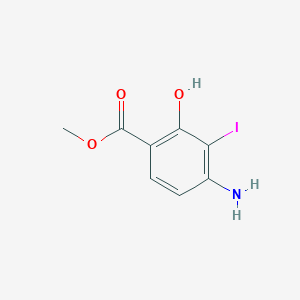

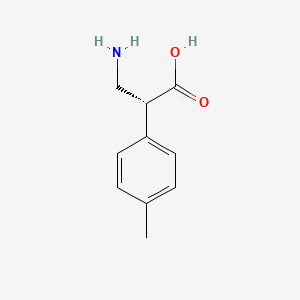

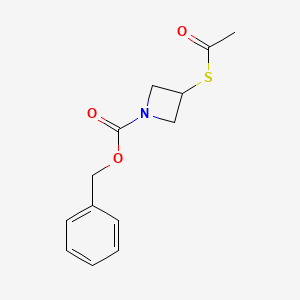

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B3096336.png)

![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B3096366.png)

![5-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B3096383.png)

![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/structure/B3096393.png)